molecular formula C14H21N3O3S B2463767 1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol CAS No. 296791-03-2

1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol

Cat. No.: B2463767
CAS No.: 296791-03-2
M. Wt: 311.4
InChI Key: RQPGPOAYRPGMJG-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol is a complex organic compound that features a benzothiazole ring with a dioxido group, an amino group, and a diethylamino group attached to a propanol backbone

Properties

IUPAC Name

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-17(4-2)10-11(18)9-15-14-12-7-5-6-8-13(12)21(19,20)16-14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGPOAYRPGMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN=C1C2=CC=CC=C2S(=O)(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions.

    Introduction of the Dioxido Group: Oxidation reactions can be employed to introduce the dioxido group onto the benzothiazole ring.

    Attachment of the Amino Group: Amination reactions can be used to attach the amino group to the benzothiazole ring.

    Formation of the Propanol Backbone: The propanol backbone can be introduced through alkylation reactions.

    Attachment of the Diethylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkyl halides (e.g., CH3Cl) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of ion channels. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of substituted 3-amino-1,2-benzothiazole dioxides. Its molecular formula is C12H16N2O3S, and it has a CAS number of 296791-03-2. The structure features a diethylamino group attached to a propan-2-ol backbone, with a benzothiazole moiety containing a dioxido group.

The primary biological target of this compound is the Kv1.3 ion channel . This ion channel plays a critical role in the regulation of potassium ion flow across cell membranes, influencing various cellular processes including cellular excitability and immune responses.

Mode of Action

The compound binds to the Kv1.3 channel, inhibiting its function. This inhibition can lead to altered cellular signaling pathways that are crucial in immune cell activation and proliferation. The modulation of these pathways suggests potential therapeutic applications in autoimmune diseases where Kv1.3 channels are implicated.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Ion Channel Inhibition

Studies have shown that this compound effectively inhibits Kv1.3 channels with an IC50 value indicating potent activity. This inhibition can lead to decreased activation of T lymphocytes and other immune cells.

Apoptosis Regulation

Similar compounds within the benzothiazole family have demonstrated the ability to inhibit caspase enzymes involved in apoptosis. For instance, derivatives like 5i have shown low nanomolar potency against caspase-3, suggesting that structural analogs may also impact apoptotic pathways .

Research Findings and Case Studies

Several studies have explored the biological effects and applications of this compound:

Study Findings
Study on Kv1.3 InhibitionDemonstrated significant inhibition of Kv1.3 channels leading to reduced T cell activation.
Apoptosis ProtectionInvestigated derivatives showed protection against apoptosis in Jurkat T cells with significant caspase inhibition .
Therapeutic ApplicationsPotential use in treating autoimmune diseases due to its immunomodulatory effects.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic areas:

Autoimmune Diseases : By modulating immune responses through Kv1.3 inhibition, this compound could provide new avenues for treatment strategies in conditions such as multiple sclerosis or rheumatoid arthritis.

Cancer Therapy : The ability to influence apoptotic pathways may allow for applications in cancer treatment by selectively inducing apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol, and how are reaction conditions optimized?

  • Synthesis Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Functionalization of the benzothiazole ring with a sulfonyl group (1,1-dioxido modification) using oxidizing agents like H₂O₂ or KMnO₄ under acidic conditions.
  • Step 2 : Amine coupling at the 3-position of the benzothiazole via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (60–90°C).
  • Step 3 : Introduction of the diethylamino-propanol moiety through alkylation or Michael addition, optimized at pH 8–10 to favor nucleophilic attack .
    • Optimization : Reaction yield and purity depend on temperature control (±2°C), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, 70–230 mesh) or recrystallization is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the diethylamino group shows triplet signals at δ 1.0–1.2 ppm (CH₃) and δ 2.4–2.6 ppm (N-CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 353.15).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and stereochemistry, particularly for the propan-2-ol backbone .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures ≥98% purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to strong oxidizers (e.g., peroxides) due to the sulfonyl group’s redox sensitivity .
  • Stability Tests : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via TLC or HPLC. Hydrolysis of the sulfonamide bond is a primary degradation pathway, mitigated by anhydrous storage .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Data Contradiction Analysis :

  • Variable Solvent Testing : Record NMR in deuterated DMSO and CDCl₃ to assess solvent-induced shifts (e.g., hydrogen bonding with sulfonyl groups).
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon interactions, resolving overlaps in aromatic regions.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify misassignments .

Q. What strategies optimize the compound’s yield in large-scale synthesis while maintaining regioselectivity?

  • Scale-Up Challenges :

  • Catalyst Efficiency : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to reduce costs and improve recyclability.
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, critical for exothermic amination steps.
    • Regioselectivity Control :
  • Directed Ortho-Metalation : Use directing groups (e.g., -SO₂NH-) to prioritize functionalization at the benzothiazole 3-position.
  • Microwave Assistance : Microwave irradiation (100–150 W) reduces reaction time from hours to minutes, minimizing side-product formation .

Q. How can in silico models predict the compound’s biological targets and mechanism of action?

  • Computational Workflow :

  • Molecular Docking : Autodock Vina or Schrödinger Suite screens against targets like G-protein-coupled receptors (GPCRs) or kinase domains. The diethylamino group shows affinity for hydrophobic pockets.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the sulfonyl group) using tools like LigandScout.
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability with predicted targets (e.g., ΔG binding ≤ -8 kcal/mol) .
    • Validation : Correlate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ ≤ 10 µM) .

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